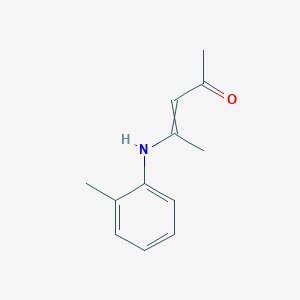
(2,4-Dichloro-5-iodophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2IO3. This compound is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and one iodine atom on the phenyl ring. It is a synthetic chemical primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-iodophenoxy)acetic acid typically involves the iodination of 2,4-dichlorophenoxyacetic acid The process begins with the chlorination of phenoxyacetic acid to introduce chlorine atoms at the 2 and 4 positions
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dichloro-5-iodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted phenoxyacetic acids.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less substituted phenoxyacetic acids.
Substitution: Formation of substituted phenoxyacetic acids with various functional groups.
Applications De Recherche Scientifique
(2,4-Dichloro-5-iodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-iodophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. In other applications, its mechanism of action may involve different molecular targets and pathways, depending on the specific context of use.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but lacking the iodine atom.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom at the 5 position instead of iodine.
2-(4-Iodophenoxy)acetic acid: A related compound with iodine at the 4 position instead of chlorine.
Uniqueness: (2,4-Dichloro-5-iodophenoxy)acetic acid is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propriétés
Numéro CAS |
74332-75-5 |
|---|---|
Formule moléculaire |
C8H5Cl2IO3 |
Poids moléculaire |
346.93 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2IO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
BBCQTYLVMPACDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)
![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
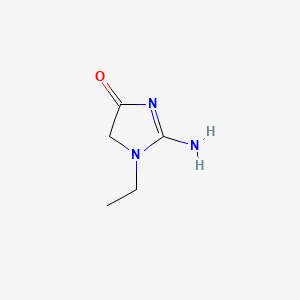

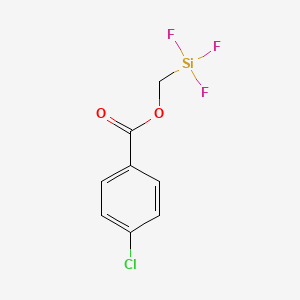
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

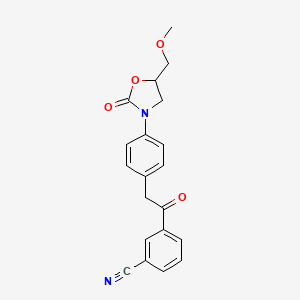
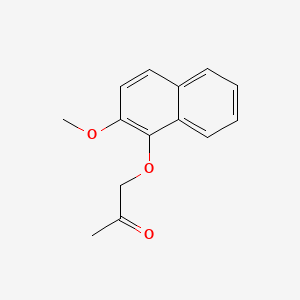
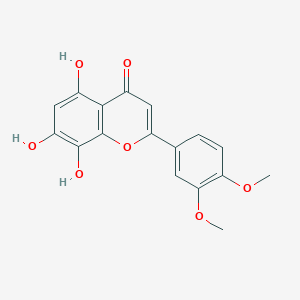
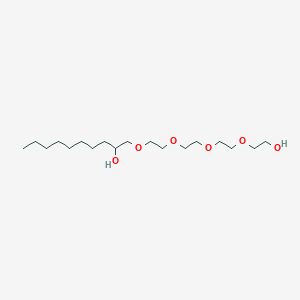
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
